molecular formula C8H9NO2 B1314299 1-(3-Amino-4-hydroxyphenyl)ethanone CAS No. 54255-50-4

1-(3-Amino-4-hydroxyphenyl)ethanone

Cat. No. B1314299
CAS RN: 54255-50-4
M. Wt: 151.16 g/mol
InChI Key: OMLRRXLWJXURTK-UHFFFAOYSA-N
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Description

1-(3-Amino-4-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is also known by its IUPAC name 1-(3-amino-4-hydroxyphenyl)ethanone .


Molecular Structure Analysis

The molecular structure of 1-(3-Amino-4-hydroxyphenyl)ethanone consists of an ethanone (C2H3O) group attached to a phenyl ring (C6H4) at the 1-position. The phenyl ring has an amino (NH2) group at the 3-position and a hydroxy (OH) group at the 4-position .


Physical And Chemical Properties Analysis

1-(3-Amino-4-hydroxyphenyl)ethanone has a molecular weight of 151.16300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results.

Scientific Research Applications

1-(3-Amino-4-hydroxyphenyl)ethanone has been studied for its quorum sensing inhibitory activity against Pseudomonas aeruginosa .

Application

The compound was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus isolated from the leaves of Punica granatum . It was found to inhibit the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .

Method of Application

The compound was exposed to Pseudomonas aeruginosa PAO1 at sub-MIC concentrations . A magnetic resonance imaging-based metabolomic analysis was performed to investigate the metabolic variations of P. aeruginosa PAO1 exposed to the compound .

Results

The treatment with the compound created a disturbance in the quorum sensing system by suppressing the expressions of quorum sensing-related genes . This disturbed quorum sensing system resulted in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress . The vegetable infection assay showed that the virulence of P. aeruginosa PAO1 was attenuated, which could be due to the impacts on the amino acid and nucleotide metabolism by enhanced oxidative stress .

Future Directions

The potential of 1-(3-Amino-4-hydroxyphenyl)ethanone as a quorum sensing inhibitor suggests it could be further explored as an antivirulence agent to tackle Pseudomonas aeruginosa infection . This represents a promising direction for future research.

properties

IUPAC Name

1-(3-amino-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLRRXLWJXURTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547686
Record name 1-(3-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-hydroxyphenyl)ethanone

CAS RN

54255-50-4
Record name 1-(3-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 300 ml three-neck flask, 5.00 g (27.6 m mole) of 2-nitro-4-acetylphenol and 75 ml of 2N-sodium hydroxide solution were placed. To the mixture solution, a solution, which 25.00 g of sodium hydrosulfite was dissolved in 75 ml to water, was added dropwise in 10 minutes. Then the mixture solution was stirred for 20 minutes at room temperature to precipitate a crystal. The crystal was filtered and recrystallized from a mixture solvent of methanol-water to obtain 1.63 g of 2-amino-4-acetylphenol (Yield: 39.1%).
Quantity
5 g
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SK Pinninti, U Parimi - researchgate.net
In this study, a series of amide derivatives (11a-j) containing thiazole moiety were designed and synthesized. All these synthesized compounds were confirmed by 1HNMR, 13CNMR …
Number of citations: 0 www.researchgate.net
Y Mao, F Zhu, W Chen, J Shen… - Organic Preparations and …, 2015 - Taylor & Francis
4-Chloroquinolines are key synthetic precursors for anticancer, 1 anti-malarial, 2 antidiabetic, 3 antiviral4 agents and reversible (Hc/Kc) AT Phase inhibitors. 5 For example, N-(4-chloro-…
Number of citations: 2 www.tandfonline.com
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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